2,2,6,6-Tetramethylheptane-3,5-dione;ZINC

Catalog No.
S1508182
CAS No.
14363-14-5
M.F
C22H38O4Zn
M. Wt
433.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,6,6-Tetramethylheptane-3,5-dione;ZINC

CAS Number

14363-14-5

Product Name

2,2,6,6-Tetramethylheptane-3,5-dione;ZINC

IUPAC Name

2,2,6,6-tetramethylheptane-3,5-dione;zinc

Molecular Formula

C22H38O4Zn

Molecular Weight

433.9 g/mol

InChI

InChI=1S/2C11H20O2.Zn/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7H2,1-6H3;

InChI Key

FGRQBMHHOXESRC-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[Zn]

Canonical SMILES

CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[Zn]

Coordination Chemistry:

2,2,6,6-Tetramethylheptane-3,5-dione, also known as dipivalmethane diketone (dimedone), readily forms complexes with various metal ions due to the presence of two ketone groups (C=O) that act as Lewis bases. These complexes, including the one with zinc mentioned as "ZINC" (Zinc(II) 2,2,6,6-tetramethylheptane-3,5-dionate), are of interest in coordination chemistry []. Researchers study their structures, properties, and potential applications in various fields, such as catalysis and materials science [, ].

Organic Synthesis:

Dimedone has been employed as a versatile building block in organic synthesis. Its reactive ketone groups can participate in various reactions, allowing for the construction of complex organic molecules. For example, dimedone serves as a precursor for the synthesis of heterocyclic compounds, which are ring structures containing atoms other than carbon []. Additionally, dimedone undergoes condensation reactions with aldehydes and ketones to form new carbon-carbon bonds, leading to diverse organic structures [].

Medicinal Chemistry:

Dimedone and its derivatives have been explored for their potential medicinal properties. Studies have investigated their activity against various diseases, including cancer, bacterial infections, and neurodegenerative disorders [, , ]. However, further research is needed to determine their efficacy and safety for therapeutic applications.

Material Science:

Zinc(II) 2,2,6,6-tetramethylheptane-3,5-dionate, specifically, has been investigated for its potential use in developing new materials. Its properties, such as thermal stability and ability to form ordered structures, make it a candidate for applications in areas like light-emitting diodes (LEDs) and organic photovoltaics (OPVs) [, ].

2,2,6,6-Tetramethylheptane-3,5-dione is a β-diketone compound with the molecular formula C₁₁H₂₀O₂ and a molecular weight of approximately 184.27 g/mol. It is also known by various names, including Dipivaloylmethane and 2,2,6,6-Tetramethyl-3,5-heptanedione. The compound features a unique structure characterized by two carbonyl groups flanked by bulky tert-butyl groups, which confer significant steric hindrance and influence its reactivity and interactions in chemical processes .

The mechanism of action of Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc(II) depends on the specific application. In its role as a Lewis acid, it can accept electron pairs from Lewis bases, influencing their reactivity. When complexed with other metals, the combined properties of the complex determine its function. For instance, some Zn(II)-Hdpm complexes exhibit catalytic activity in various organic reactions.

  • Warning: May cause skin and eye irritation, respiratory irritation [].
  • Precautionary Statements: Wear gloves, protective clothing, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling [].
Due to its β-diketone functional groups. Notably:

  • Formation of Metal Complexes: The compound can react with metal salts to form stable chelate complexes. For example, it reacts with disodium hexachlorodipalladate to form bis-(2,2,6,6-tetramethylheptane-3,5-dionato)palladium under specific conditions .
  • Ullmann Coupling: It serves as an effective catalyst in Ullmann diaryl ether synthesis, significantly accelerating the reaction between aryl halides and phenols under milder conditions .

These reactions highlight its utility as both a ligand and a catalyst in organic synthesis.

Several synthesis methods for 2,2,6,6-tetramethylheptane-3,5-dione have been documented:

  • Condensation Reactions: The compound can be synthesized through the condensation of acetylacetone with isobutyraldehyde.
  • Metal-Catalyzed Reactions: Metal catalysts can facilitate the formation of this diketone from simpler precursors under controlled conditions .

These methods reflect the compound's versatility and the importance of reaction conditions in achieving high yields.

The applications of 2,2,6,6-tetramethylheptane-3,5-dione are diverse:

  • Catalysis: It is widely used as a ligand in coordination chemistry and catalysis due to its ability to form stable complexes with transition metals.
  • Organic Synthesis: The compound serves as an important intermediate in synthesizing various organic compounds including α-aryl-β-diketones and other complex molecules .
  • Material Science: Its derivatives have potential applications in material science for developing new materials with specific properties.

Interaction studies involving 2,2,6,6-tetramethylheptane-3,5-dione primarily focus on its role as a ligand in metal complexes. These studies reveal that the compound can stabilize metal ions and influence their reactivity. For instance:

  • The formation of metal complexes alters the electronic properties of the metal center and enhances catalytic activity in various reactions .

Such interactions are crucial for understanding how this diketone can be utilized in synthetic chemistry.

Several compounds share structural similarities with 2,2,6,6-tetramethylheptane-3,5-dione. Here are a few notable examples:

Compound NameStructure TypeUnique Features
Acetylacetoneβ-DiketoneLess steric hindrance; more reactive.
1,3-Diphenylpropane-1,3-dioneβ-DiketoneAromatic rings increase stability; less bulky.
3-Pentanedioneβ-DiketoneSmaller size; simpler reactivity profile.

Uniqueness of 2,2,6,6-Tetramethylheptane-3,5-dione:
Its significant steric hindrance from the bulky tert-butyl groups differentiates it from other diketones. This steric effect not only influences its reactivity but also enhances its ability to stabilize metal complexes effectively.

Dates

Modify: 2024-04-14

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